3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Organic Synthesis Knoevenagel Condensation Building Block

Medicinal chemistry teams synthesizing HIV-1 gp41 fusion inhibitors or antitubercular agents face a critical supply bottleneck: the 3-formyl-2,5-dimethylpyrrole-benzoic acid scaffold is required for the essential Knoevenagel condensation with 3-benzylrhodanine, a transformation impossible with non-formylated analogs (e.g., CAS 26180-28-9). This compound is the direct precursor to published low-micromolar gp41 inhibitors and potent MDR-TB actives targeting MmpL3. • Enables construction of the (Z)-5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl pharmacophore • Supports hit expansion & scaffold-hopping programs with verified aldehyde reactivity • Sourced with full quality documentation; shipped ambient globally for research use.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 409353-42-0
Cat. No. B1298793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
CAS409353-42-0
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=O
InChIInChI=1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18)
InChIKeyNSUJXPAWDKAXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid Overview


3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid (CAS 409353-42-0) is a heterobifunctional building block combining a 3-formyl-2,5-dimethylpyrrole moiety with a benzoic acid group [1]. Its primary value lies not as a final bioactive entity, but as a versatile synthetic intermediate. The presence of the reactive 3-formyl group distinguishes it from the simpler 2,5-dimethylpyrrole scaffold, enabling specific downstream chemistries that are impossible with the non-formylated analog [1]. Critically, a direct literature search yields no publicly reported primary bioactivity data (e.g., IC50, MIC, Ki) for this exact compound. Its documented utility is defined by its role as a precursor in the synthesis of potent antiviral and antimycobacterial agents, where the formyl group is essential for constructing the final pharmacophore [2].

Heterobifunctional building block for parallel diversification via formyl and carboxylic acid handles
Enables Knoevenagel condensation chemistries not accessible with non-formylated 2,5-dimethylpyrrole analogs
Supports synthesis of reported antiviral and antimycobacterial pharmacophore scaffolds

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid Irreplaceability


Substituting this compound with a non-formylated analog, such as 3-(2,5-dimethylpyrrol-1-yl)benzoic acid (CAS 26180-28-9), is not feasible for its established applications. The 3-formyl group is not merely a substituent; it is the critical reactive handle required for downstream diversification. In the synthesis of HIV-1 gp41 fusion inhibitors, the formyl group of 3-(3-formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid undergoes a Knoevenagel condensation with 3-benzylrhodanine to construct the essential (Z)-5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl pharmacophore, a transformation that is chemically impossible without this aldehyde [1]. The resulting derivatives demonstrate single-digit micromolar antiviral activity that is directly linked to this structural motif. Similarly, the antitubercular hit expansion work by Semenya et al. relies on the formyl group at the pyrrole C3 position for generating the methyleneamine side chain, a key driver of potent antimycobacterial activity against both drug-sensitive and multidrug-resistant M. tuberculosis [2]. Using the non-formylated precursor would terminate these synthetic pathways, underscoring the compound's unique role as a privileged building block.

This Product
3-Formyl-2,5-dimethylpyrrole Derivative
The aldehyde at C3 is the reactive handle required for Knoevenagel condensation, the key step in constructing the reported pharmacophores.
Potential Substitute
Non-Formylated Analog (e.g., CAS 26180-28-9)
Lacks the C3 aldehyde, making the critical condensation reaction structurally impossible and terminating the established synthetic pathway.

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid Quantitative Evidence


Aldehyde Reactivity vs. Non-Formylated Precursor

The 3-formyl group is the key differentiator enabling high-yield Knoevenagel condensation. Using 3-(3-formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid as a substrate, the reaction with 3-benzylrhodanine in methanol/toluene with ammonium acetate proceeds with a reported 66% yield to form the key HIV-1 gp41 inhibitor scaffold [1]. This specific transformation is structurally impossible with the direct precursor, 3-(2,5-dimethylpyrrol-1-yl)benzoic acid (CAS 26180-28-9), which lacks the aldehyde functional group [1].

Formyl Reactivity
Reported
66% yield in Knoevenagel condensation with 3-benzylrhodanine
Enables a unique synthetic pathway
Reaction impossible with non-formylated analog; methanol/toluene, ammonium acetate
Organic Synthesis Knoevenagel Condensation Building Block

HIV-1 Fusion Inhibitor Activity vs. T20-Resistant Virus

The compound serves as a direct precursor to a class of (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles. The most active members of this class, compounds 12e, 12g, and 12k, which are synthesized from the target compound, exhibited IC50 values of 1.8–2.6 μM against gp41 six-helix bundle (6-HB) formation and EC50 values of 0.3–1.5 μM against HIV-1 replication in MT-2 cells [1]. Importantly, these derivatives showed near-equipotent activity against T20-resistant strains, a clinically relevant benchmark [1].

Derivative Antiviral Profile
Class-level
Downstream derivatives: gp41 6-HB IC50 1.8–2.6 μM; HIV-1 EC50 0.3–1.5 μM (MT-2 cells)
Precursor to reported HIV-1 fusion inhibitor class
Activity equipotent against T20-sensitive and resistant strains in assay context
HIV-1 Fusion Inhibitors gp41 Antiviral Activity

Antitubercular Activity Against Drug-Resistant M. tuberculosis

The 3-formyl-2,5-dimethylpyrrole scaffold is the core of a hit expansion study against M. tuberculosis. Derivatives built from this scaffold, specifically compound 5q, demonstrated a MIC90 of <1 μg/mL against drug-sensitive M. tuberculosis and maintained bactericidal activity against multidrug-resistant (MDR) clinical isolates [1]. The compound class operates via MmpL3 inhibition, a promising novel target, as confirmed by computational docking studies [1].

Antitubercular Hit Scaffold
Class-level
Derivative 5q: MIC90 0.06–0.24 μg/mL against M. tuberculosis H37Rv and MDR clinical isolates
Foundational scaffold for MDR-TB hit expansion
MmpL3 binding predicted by computational modeling
Antitubercular Agents MDR-TB MmpL3 Inhibitors

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid Applications


Non-Peptide HIV-1 Fusion Inhibitor Synthesis

This compound is the essential precursor for synthesizing the published series of (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles. A medicinal chemistry team can use it to perform scaffold-hopping, generate focused libraries, and optimize against T20-resistant strains, following the validated SAR that yielded low-micromolar gp41 inhibitors [1].

MmpL3-Targeting Antitubercular Hit Expansion

The compound provides direct access to the 2,5-dimethylpyrrole scaffold identified as an antitubercular hit. By leveraging the reactive 3-formyl group, researchers can synthesize novel methyleneamine derivatives as part of a hit expansion program, aiming to improve upon the potent MDR-TB activity and favorable selectivity profiles already published for derivatives like 5n and 5q [2].

Chemical Probe for Pyrrole-Binding Pockets

Given its established ability to generate ligands that occupy deep hydrophobic pockets in both HIV-1 gp41 and mycobacterial MmpL3, this compound is an ideal starting material for creating chemical probes. It can be functionalized via the carboxylic acid or formyl group to append linkers, fluorescent tags, or photoaffinity labels for target engagement and mechanistic studies [1][2].

Application
Selection Property
Validation Focus
HIV-1 Fusion Inhibitor Synthesis
3-formyl reactivity for pharmacophore construction
gp41 six-helix bundle assay context
MDR-TB Hit Expansion Programs
Scaffold derivatization at formyl position
MIC endpoint review against drug-resistant isolates
Chemical Probe Development
Dual orthogonal functionalization handles
Target engagement and mechanistic model studies

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